1-Tert-butyl 2-methyl 2,3-dihydropyridine-1,2(6H)-dicarboxylate
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Overview
Description
1-Tert-butyl 2-methyl 2,3-dihydropyridine-1,2(6H)-dicarboxylate is a chemical compound with the molecular formula C12H19NO4 . It is used in various fields such as life sciences, organic synthesis, and environmental testing .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact structure can be determined using techniques such as NMR spectroscopy .Physical and Chemical Properties Analysis
The average mass of this compound is 241.284 Da and its monoisotopic mass is 241.131409 Da . More detailed physical and chemical properties such as melting point, boiling point, and density can be determined through experimental methods .Scientific Research Applications
Reactions with Trifluoroacetic Acid and UV-A-Light : Görlitzer and Baltrusch (2000) studied the reactions of a similar dihydropyridine compound, which upon treatment with trifluoroacetic acid and subsequent UV-A-light irradiation, led to the formation of pyridine and cyclic hydroxamic acid derivatives. This study contributes to understanding the chemical behavior of dihydropyridine derivatives under specific conditions (Görlitzer & Baltrusch, 2000).
Synthesis and Characterization of Schiff Base Compounds : Çolak et al. (2021) synthesized and characterized Schiff base compounds derived from a similar dihydropyridine compound. Their work involved the synthesis from starting materials including tert-butyl 4-oxopiperidine-1-carboxylate, followed by coupling with aromatic aldehydes. The crystal and molecular structure of these compounds were characterized, providing insights into the molecular properties of such compounds (Çolak et al., 2021).
Intermediate for Anticancer Drugs : Zhang et al. (2018) described tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate as an important intermediate for small molecule anticancer drugs. They developed a synthetic method for this compound, highlighting its potential use in the development of novel anticancer therapies (Zhang et al., 2018).
Synthesis of Nociceptin Antagonists : Jona et al. (2009) explored the synthesis of a compound similar to 1-Tert-butyl 2-methyl 2,3-dihydropyridine-1,2(6H)-dicarboxylate, which is used as an intermediate in the synthesis of nociceptin antagonists. This highlights the compound's relevance in medicinal chemistry, particularly in the context of pain management (Jona et al., 2009).
Novel NADH Model Compound : Xie et al. (2007) synthesized a chiral NADH model compound based on a similar dihydropyridine structure. Their research contributes to the understanding of NADH analogs in biochemical processes (Xie et al., 2007).
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 3,6-dihydro-2H-pyridine-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-8-6-5-7-9(13)10(14)16-4/h5-6,9H,7-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGXZEMSDNAXQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CCC1C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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